beta-ALANINE, N-(2-CHLORONICOTINOYL)-
Description
Beta-alanine, N-(2-chloronicotinoyl)-, is a derivative of the non-essential amino acid beta-alanine (3-aminopropanoic acid). Its structure features a 2-chloronicotinoyl group attached to the beta-alanine backbone via an amide bond. Beta-alanine itself is renowned for its role in synthesizing carnosine (a histidine-containing dipeptide), which buffers muscle pH during high-intensity exercise .
Properties
CAS No. |
76980-22-8 |
|---|---|
Molecular Formula |
C9H9ClN2O3 |
Molecular Weight |
228.63 g/mol |
IUPAC Name |
3-[(2-chloropyridine-3-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C9H9ClN2O3/c10-8-6(2-1-4-11-8)9(15)12-5-3-7(13)14/h1-2,4H,3,5H2,(H,12,15)(H,13,14) |
InChI Key |
BKNIXAGNUBETPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of beta-ALANINE, N-(2-CHLORONICOTINOYL)- typically involves the reaction of beta-alanine with 2-chloronicotinic acid. The process may include steps such as esterification, followed by aminolysis. For instance, 2-chloronicotinic acid can be esterified with methanol to form 2-chloromethyl nicotinate, which is then reacted with beta-alanine in the presence of a catalyst to yield the desired compound .
Industrial Production Methods: Industrial production methods for beta-ALANINE, N-(2-CHLORONICOTINOYL)- may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: Beta-ALANINE, N-(2-CHLORONICOTINOYL)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Beta-ALANINE, N-(2-CHLORONICOTINOYL)- has several scientific research applications:
Chemistry: The compound is used in the synthesis of novel materials and as a building block for more complex molecules.
Biology: It is studied for its potential effects on cellular metabolism and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in enhancing muscle performance and reducing fatigue.
Industry: The compound is used in the development of new pharmaceuticals and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of beta-ALANINE, N-(2-CHLORONICOTINOYL)- involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in carnosine synthesis, enhancing muscle carnosine levels.
Pathways: It may influence metabolic pathways related to muscle performance and fatigue reduction by acting as a precursor to carnosine, which buffers pH in muscles during high-intensity exercise
Comparison with Similar Compounds
Key Comparisons:
Functional Groups and Solubility: Beta-alanine’s simple structure (amino and carboxylic acid groups) makes it highly water-soluble, facilitating rapid absorption . The 2-chloronicotinoyl and bromophenyl groups introduce lipophilicity, likely reducing solubility but enhancing membrane permeability or binding to hydrophobic targets .
Biological Activity: Beta-alanine directly boosts muscle carnosine, enhancing proton buffering and delaying neuromuscular fatigue during short-duration, high-intensity exercise (e.g., sprinting) . However, it has minimal impact on aerobic endurance or strength gains . Carnosine shares these ergogenic effects but is less stable due to rapid hydrolysis by serum carnosinase . Instead, their applications lean toward pharmaceuticals, such as intermediates in drug development or surfactants .
Safety and Side Effects: Beta-alanine causes transient paresthesia (tingling) at doses >800 mg due to activation of sensory neurons . Hyper-beta-alaninemia, a rare metabolic disorder, can cause seizures and somnolence, but this is unrelated to supplementation in healthy individuals .
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